1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-5-one derivative featuring a carboxamide group at the 3-position of the pyrrolidine ring. The N-terminus of the carboxamide is linked to a pyridinylmethyl group substituted at the 6-position with a 1-methyl-1H-pyrazole moiety, while the 1-position of the pyrrolidine is attached to a 3,4-dimethylphenyl aromatic ring.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-4-6-19(10-16(15)2)28-14-18(11-22(28)29)23(30)25-13-17-5-7-20(24-12-17)21-8-9-26-27(21)3/h4-10,12,18H,11,13-14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXINXBYIAKJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- The 3,4-dimethylphenyl group in the target compound confers greater hydrophobicity compared to the 4-fluorophenyl group in , likely enhancing membrane permeability but reducing aqueous solubility.
- Replacement of the pyridine-pyrazole moiety with thiadiazole (as in and ) may alter electronic properties and binding kinetics due to differences in aromaticity and hydrogen-bonding capacity .
Pyrazole-Containing Analogues
Pyrazole derivatives are common in bioactive molecules due to their rigid planar structure and ability to engage in π-π interactions. The target compound’s pyrazole-pyridine hybrid contrasts with simpler pyrazole derivatives:
Key Findings :
- Thiadiazole-linked pyrazoles (e.g., ) may exhibit different metabolic stability profiles due to sulfur-containing heterocycles .
Heterocyclic Moieties Impact on Physicochemical Properties
The heterocyclic components critically influence solubility, stability, and target engagement:
- Thiadiazole ( and ): Known for high chemical stability and resistance to oxidative metabolism but may reduce solubility due to sulfur’s hydrophobic character .
- Tetrahydro-2H-pyran () : Compounds like 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide (MW: 398.5 g/mol) incorporate oxygen-rich rings, improving solubility but increasing molecular flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
